N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-3-methylbenzamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-3-methylbenzamide, also known as MDMA, is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. However, MDMA also has potential applications in scientific research due to its unique chemical properties.
Scientific Research Applications
Sigma-2 Receptor Probes
- Research on benzamide analogues has contributed to the development of novel sigma-2 receptor probes. For instance, [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide and its analogues have been synthesized and evaluated for their binding affinity to sigma-2 receptors in vitro. These studies aid in understanding the sigma receptor's role in various physiological processes and diseases (Xu et al., 2005).
Bactericidal Activity Against MRSA
- The development of new bactericidal agents is crucial in combating methicillin-resistant Staphylococcus aureus (MRSA). Studies on substituted benzamides, such as 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide, have shown promising results against MRSA strains, demonstrating the potential of benzamide derivatives in antibiotic research (Zadrazilova et al., 2015).
Melanoma Imaging and Therapy
- Benzamide derivatives have also been explored for their application in melanoma imaging and therapy. Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives have shown high melanoma uptake, indicating their potential in diagnosing and treating melanoma, a skin cancer known for its aggressiveness (Eisenhut et al., 2000).
Serotonin Receptor Tracers
- In neuroscience research, the development of radioiodinated ligands for serotonin-5HT2-receptors is important for understanding the role of serotonin in brain functions and disorders. Studies on compounds like 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide contribute to the advancement of gamma-emission tomography, aiding in the non-invasive study of brain serotonin receptors (Mertens et al., 1994).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-4-3-5-13(16(11)20-2)17(19)18-9-12-6-7-14-15(8-12)22-10-21-14/h3-8H,9-10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEFMCYJYKKYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49668695 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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